

Comparing **tert-Butyl 3,5-dioxopiperidine-1-carboxylate** with other PROTAC linkers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 3,5-dioxopiperidine-1-carboxylate*

Cat. No.: B153235

[Get Quote](#)

The Architect's Choice: A Comparative Guide to PROTAC Linker Design

A Senior Application Scientist's Perspective on Optimizing Targeted Protein Degradation

In the transformative field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional inhibition to outright elimination of disease-causing proteins.^[1] These heterobifunctional molecules act as molecular bridges, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, thereby co-opting the cell's own ubiquitin-proteasome system for selective protein removal.^[2] The efficacy of this elegant mechanism hinges on the thoughtful design of its three core components: a ligand for the POI, a ligand for the E3 ligase, and the linker that connects them.

While significant effort is often focused on the two binding ligands, the linker is far more than a passive spacer.^[3] Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's biological activity, influencing everything from the formation and stability of the crucial ternary complex to the molecule's overall physicochemical properties like solubility and cell permeability.^{[4][5]}

This guide provides an in-depth comparison of common PROTAC linker strategies, with a specific focus on the context of Cereblon (CRBN) recruiting PROTACs, which are often synthesized from precursors like **tert-Butyl 3,5-dioxopiperidine-1-carboxylate**. We will delve

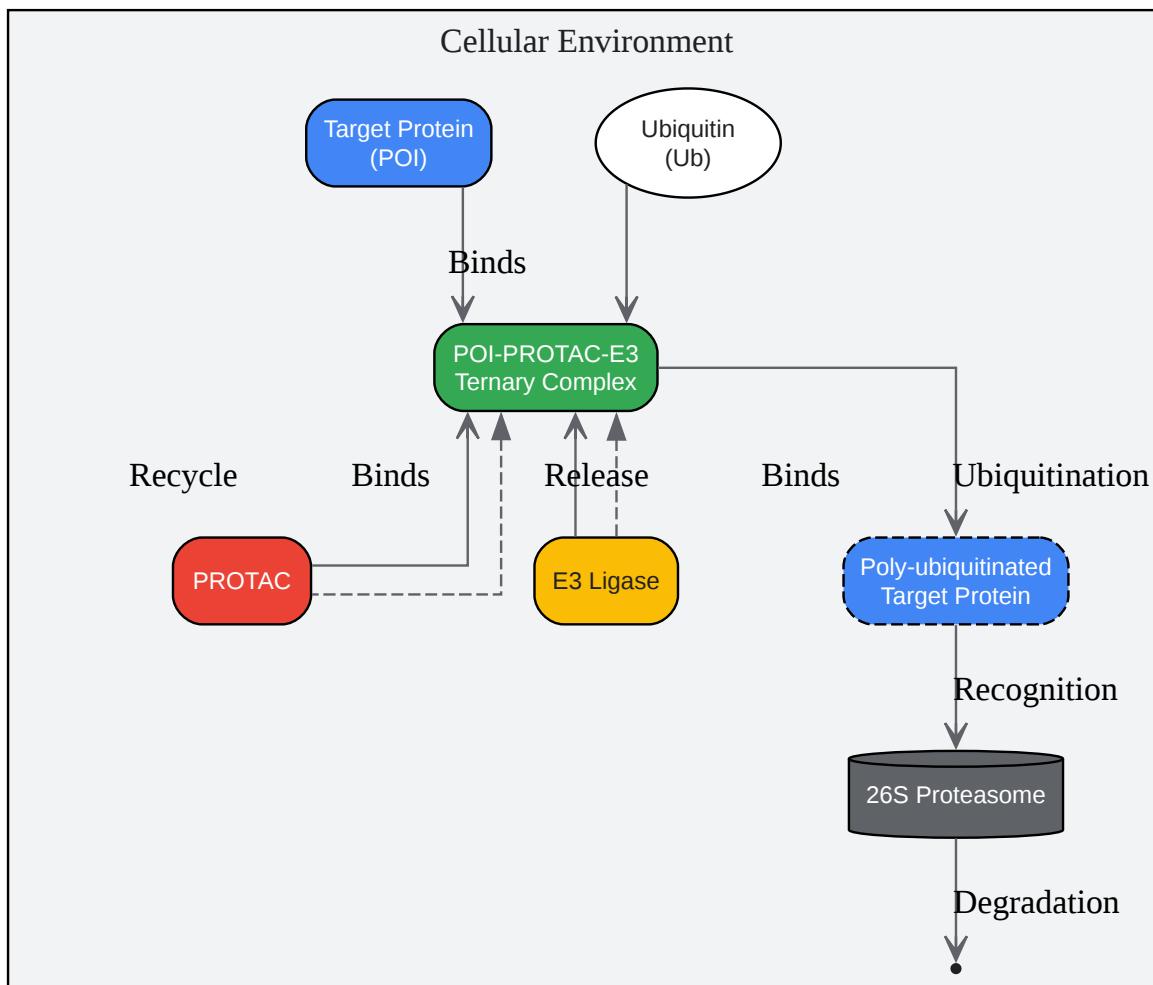
into the functional consequences of choosing different linker types, supported by experimental data, to empower researchers to move from a trial-and-error approach to a more rational, structure-guided design process.[\[1\]](#)

Understanding the Starting Point: From Building Block to E3 Ligand

It is crucial to clarify that **tert-Butyl 3,5-dioxopiperidine-1-carboxylate** itself is not a complete PROTAC linker. Instead, it serves as a key chemical precursor for creating the glutarimide-based warhead that binds to the Cereblon (CRBN) E3 ligase, a derivative analogous to thalidomide or pomalidomide.[\[6\]](#) The "linker" is the chemical chain that is subsequently attached to this CRBN-binding moiety. The choice of this chain is the central topic of our comparison.

The PROTAC Mechanism of Action: A Symphony of Proximity

The fundamental role of a PROTAC is to induce the formation of a stable ternary complex (POI-PROTAC-E3 Ligase). This proximity allows the E2 ubiquitin-conjugating enzyme, associated with the E3 ligase, to transfer ubiquitin molecules to lysine residues on the surface of the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC is released to repeat the cycle.[\[7\]](#)



[Click to download full resolution via product page](#)

Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.

Major Classes of PROTAC Linkers: A Comparative Analysis

The most prevalent linker motifs in published PROTAC structures are flexible chains, primarily polyethylene glycol (PEG) and alkyl chains.[4] More recently, rigid linkers incorporating cyclic structures have gained prominence to exert greater conformational control.[8]

Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG) Chains

Flexible linkers are the workhorses of PROTAC design, valued for their synthetic accessibility and the conformational freedom they provide, which can be advantageous when the optimal geometry for ternary complex formation is unknown.[\[8\]](#)

- **Alkyl Linkers:** These are hydrophobic chains of repeating methylene (-CH₂-) units. Their primary advantage lies in their potential to enhance cell permeability and metabolic stability.[\[9\]\[10\]](#) However, their lipophilicity can negatively impact aqueous solubility, a common challenge for high molecular weight PROTACs.[\[11\]](#)
- **PEG Linkers:** Composed of repeating ethylene glycol (-OCH₂CH₂-) units, PEG linkers are hydrophilic. Their inclusion generally improves a PROTAC's water solubility.[\[11\]](#) Interestingly, PEG linkers can also aid cell permeability; their flexibility allows the PROTAC to adopt folded conformations that shield polar surface areas, facilitating passage across the cell membrane.[\[9\]](#) However, they can be more susceptible to metabolic breakdown compared to their alkyl counterparts.[\[9\]\[11\]](#)

The choice between these two is a critical balancing act between solubility, permeability, and stability. The optimal linker is highly dependent on the specific properties of the POI and E3 ligase ligands it connects.[\[9\]](#)

Rigid Linkers: Pre-organizing for Potency

Rigid linkers incorporate structures like piperazine, piperidine, or phenyl rings to restrict the conformational freedom of the PROTAC.[\[3\]\[8\]](#)

- **Advantages:** This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to higher potency and stronger degradation.[\[8\]](#) Rigid structures can also enhance metabolic stability and help dial in selectivity by enforcing a specific binding orientation.[\[8\]](#)
- **Disadvantages:** The lack of flexibility can be a double-edged sword. If the enforced conformation is not optimal for ternary complex formation, a rigid linker can completely

abolish degradation activity.[\[8\]](#) Their synthesis is also generally more complex than that of flexible linkers.[\[11\]](#)

Data-Driven Comparison: Linker Impact on PROTAC Performance

The ultimate measure of a PROTAC's effectiveness is its ability to degrade the target protein inside a cell. This is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[\[7\]](#) The tables below summarize experimental data from comparative studies.

Table 1: Influence of Linker Composition on Degradation Potency (DC50)

Target Protein	E3 Ligase	Cell Line	Linker Type / Length	DC50 (nM)	Reference
SMARCA2	VHL	MV-4-11	4-PEG	1.8	[1]
SMARCA2	VHL	MV-4-11	C5 Alkyl	3.1	[1]
BTK	CRBN	MOLM-14	3-PEG	0.9	[1]
BTK	CRBN	MOLM-14	C8 Alkyl	2.1	[1]
mTOR	CRBN	MDA-MB-231	C8 Alkyl	45.4	[1]
Androgen Receptor	IAP	22Rv1	Flexible PEG	30	[8]

| Androgen Receptor | IAP | 22Rv1 | Rigid Phenyl | >10,000 |[\[8\]](#) |

Table 2: Impact of Linker on Permeability and Ternary Complex Stability

PROTAC System	Linker Type	Permeability (PAMPA)	Ternary Complex Cooperativity (α)	Reference
BRD4-VHL (MZ1)	4-PEG	Moderate	15	[12]

| SMARCA2-VHL | Alkyl | Higher than PEG analog | Not Reported | [10] |

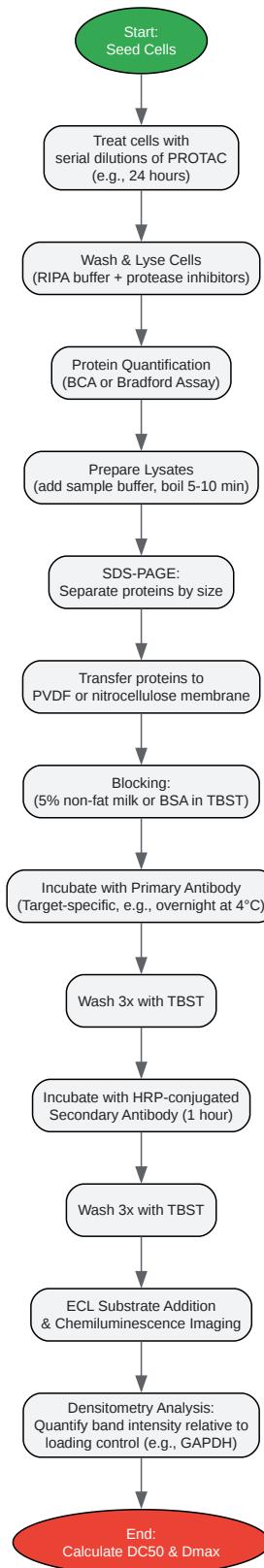
As demonstrated in Table 1, the switch from a PEG to an alkyl linker can have a modest impact on potency (SMARCA2, BTK examples), but the context of the target and ligands is paramount. In the case of the Androgen Receptor, increasing linker rigidity completely eliminated activity, highlighting the risk of this strategy.[8]

Experimental Protocols for PROTAC Evaluation

Accurate characterization of a PROTAC requires a suite of robust assays. Here, we detail the methodologies for quantifying protein degradation and assessing intracellular target engagement.

Protocol 1: Quantifying Protein Degradation by Western Blot

Western blotting is a foundational technique to directly measure the reduction in target protein levels following PROTAC treatment.[2]



[Click to download full resolution via product page](#)

Figure 2: Standard experimental workflow for Western Blot analysis.

Step-by-Step Methodology:

- Cell Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10,000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
- Lysis: Aspirate media, wash cells with cold PBS, and lyse them on ice using a suitable lysis buffer (e.g., RIPA) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.[\[13\]](#)
- Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
- Sample Preparation: Normalize the protein concentration for all samples and add 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[\[14\]](#)
- Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
- Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[\[14\]](#)
- Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[\[14\]](#)
- Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) for a loading control protein (e.g., GAPDH, β-actin).
- Washing & Secondary Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour.[\[14\]](#)
- Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

- Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized values against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[15]

Protocol 2: Live-Cell Target Engagement and Ternary Complex Formation with NanoBRET™

A PROTAC may fail to induce degradation due to poor cell permeability or an inability to form the ternary complex intracellularly. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay provides a powerful platform to measure these events in living cells.[16][17]

Assay Principle:

- Target Engagement (TE): The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds the target is added to the cells. When the tracer binds, it comes close to NanoLuc®, generating a BRET signal. A cell-permeable PROTAC will compete with the tracer for binding, causing a loss of BRET signal in a dose-dependent manner.[18]
- Ternary Complex Formation: The target protein is fused to NanoLuc®, and the E3 ligase (e.g., CRBN) is fused to a HaloTag®, which is labeled with a fluorescent dye. The formation of the ternary complex brings the NanoLuc® and the fluorescent dye into proximity, generating a BRET signal.[16][19]

Step-by-Step Methodology (Ternary Complex Formation Example):

- Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing the NanoLuc®-POI fusion and the HaloTag®-E3 Ligase fusion.
- HaloTag® Labeling: The day after transfection, treat the cells with the fluorescent HaloTag® ligand (e.g., NanoBRET™ 618 Ligand) and incubate to allow labeling.
- Assay Plating: Wash and resuspend the cells in assay medium, then plate them into a white, 96-well assay plate.
- PROTAC Treatment: Add the PROTAC in a serial dilution to the wells.

- Signal Measurement: Immediately measure the BRET signal (donor emission at 460 nm, acceptor emission at >610 nm) kinetically over several hours using a luminometer equipped with the appropriate filters.[19]
- Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the BRET ratio indicates PROTAC-mediated ternary complex formation.[16]

Conclusion and Future Outlook

The linker is a master regulator of PROTAC efficacy. The historical reliance on simple alkyl and PEG chains is giving way to more sophisticated designs aimed at fine-tuning the delicate balance of properties required for a successful degrader.[4][5]

- For early-stage discovery, flexible linkers (PEG and alkyl) remain invaluable for rapidly exploring the potential of a given POI ligand/E3 ligand pair. The choice between them should be guided by the inherent solubility and lipophilicity of the warheads.
- For lead optimization, rigid linkers offer a compelling strategy to enhance potency, selectivity, and pharmacokinetic properties. However, this approach requires a deeper structural understanding of the ternary complex to avoid designing inflexible molecules that are sterically prohibited from forming a productive complex.

The future of linker design lies in a synergy of computational modeling, structural biology, and high-throughput empirical screening.[4] As our understanding of the structural dynamics of ternary complexes deepens, we can expect the development of novel linkers that are not just passive tethers but active participants in promoting efficient and selective protein degradation, ultimately accelerating the delivery of this powerful therapeutic modality to the clinic.

References

- A Comparative Guide to PEG vs. Alkyl Chain Linkers in PROTACs. BenchChem. [URL: <https://www.benchchem.com/blog/a-comparative-guide-to-peg-vs-alkyl-chain-linkers-in-protacs>]
- Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide for Researchers. BenchChem. [URL: <https://www.benchchem.com>]
- Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. BenchChem. [URL: <https://www.benchchem.com/blog/alkyl-linkers-in-protacs-enhancing->

membrane-permeability-and-bioavailability]

- Linkers in PROTACs. Precise PEG. [URL: <https://www.precisepeg.com/linkers-in-protacs>]
- A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-2387-5_15]
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8806540/>]
- Farnaby, W. et al. (2019). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. Nature Communications. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6739228/>]
- A Comprehensive Guide to Determining the DC50 Value of a PROTAC. BenchChem. [URL: <https://www.benchchem.com/blog/a-comprehensive-guide-to-determining-the-dc50-value-of-a-protac>]
- Western blot protocol for low abundance proteins. Abcam. [URL: <https://www.abcam.com/protocols/western-blot-protocol-for-low-abundance-proteins>]
- Overview of PROTAC Linkers: Types and Design. BOC Sciences. [URL: <https://www.bocsci.com/blog/overview-of-protac-linkers-types-and-design/>]
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [URL: <https://www.bmglabtech.com>]
- Comparing the efficacy of different PROTAC linkers in targeted protein degradation. BenchChem. [URL: <https://www.benchchem.com>]
- NanoBRET assays for PROTAC evaluation in the cellular context. Selvita. [URL: <https://selvita.com>]
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [URL: <https://eprints.soton.ac.uk/445037/>]
- Ciulli, A. (2019). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-9672-2_14]
- Cell-Based Protein Degradation Assay Using Western Blot. BenchChem. [URL: <https://www.benchchem.com>]
- The Formation of Ternary Complexes with PROTACs: An In-depth Technical Guide. BenchChem. [URL: <https://www.benchchem.com/blog/the-formation-of-ternary-complexes-with-protacs-an-in-depth-technical-guide>]
- A Comparative Analysis of PROTAC Linkers: A Guide for Researchers. BenchChem. [URL: <https://www.benchchem.com/blog/a-comparative-analysis-of-protac-linkers-a-guide-for-researchers>]

- The Rigid Dilemma: How Linker Flexibility Dictates PROTAC Efficacy. BenchChem. [URL: <https://www.benchchem.com>]
- What are PROTAC Linkers? BroadPharm. [URL: <https://broadpharm.com>]
- Schwalm, M. P., et al. (2023). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. [URL: <https://www.research-collection.ethz.ch/handle/20.500.11850/592305>]
- Zoll, J. et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [URL: <https://www.biorxiv.org/content/10.1101/2023.04.18.537289v1>]
- Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. LifeSensors. [URL: <https://lifesensors.com>]
- Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [URL: <https://arxiv.org/abs/2405.07436>]
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. BenchChem. [URL: <https://www.benchchem.com/blog/understanding-the-role-of-linkers-in-protac-molecules-length-flexibility-and-efficiency>]
- From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [URL: <https://www.promega.com/resources/pubhub/from-hit-to-live-cell-target-engagement-assay-dna-encoded-library-screens-and-nanobret-dye/>]
- Exploring and characterizing ternary complex formation. ResearchGate. [URL: https://www.researchgate.net/figure/Exploring-and-characterizing-ternary-complex-formation-Depiction-of-the-principal-in_fig2_340854580]
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8942125/>]
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [URL: <https://www.tandfonline.com/doi/full/10.1080/17460441.2022.2045233>]
- Ten Tips for Successful Westerns. 2BScientific. [URL: <https://www.2bscientific.com/blogs/news/ten-tips-for-successful-westerns>]
- Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv. [URL: <https://www.biorxiv.org/content/10.1101/2023.01.12.523783v1>]
- Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [URL: <https://escholarship.org/uc/item/42d2c2gf>]
- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [URL: <https://axispharm.com/from-design-to-degradation-the-essential-role-of-linkers-in-protacs/>]
- Overcoming the challenges of preclinical evaluations for PROTACs. WuXi AppTec. [URL: <https://www.wuxiapptec.com>]

- PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [URL: <https://www.mtoz-biolabs.com>]
- An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. ResearchGate. [URL: <https://www.researchgate.net>]
- Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10690325/>]
- Dose response curves, DC50 and Dmax calculations for compounds. ResearchGate. [URL: https://www.researchgate.net/figure/A-Dose-response-curves-DC-50-and-Dmax-calculations-for-compounds-7-JPS014-9-JPS016_fig5_344120300]
- WESTERN BLOTTING. Proteintech. [URL: https://www.ptglab.com/media/1341/western_blot_protocol.pdf]
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Publications. [URL: <https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01170>]
- **tert-Butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate.** MedChemExpress. [URL: [https://www.medchemexpress.com/tert-butyl-3-3-difluoro-4-\(\(methylsulfonyloxy\)methyl\)](https://www.medchemexpress.com/tert-butyl-3-3-difluoro-4-((methylsulfonyloxy)methyl))]
- **tert-Butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate.** MedChemExpress. [URL: [https://www.medchemexpress.com/tert-butyl-\(3s-4r\)-3-fluoro-4-\(hydroxymethyl\)](https://www.medchemexpress.com/tert-butyl-(3s-4r)-3-fluoro-4-(hydroxymethyl))]
- De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. PMC. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6412179/>]
- **Tert-butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate.** MedChemExpress. [URL: [https://www.medchemexpress.com/tert-butyl-4-\(hydroxymethyl\)](https://www.medchemexpress.com/tert-butyl-4-(hydroxymethyl))]
- **tert-Butyl 3,5-dioxopiperidine-1-carboxylate.** PubChem. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/21942204>]
- Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Diva-portal.org. [URL: <https://www.diva-portal.org/smash/get/diva2:1342936/FULLTEXT01.pdf>]
- One-pot synthesis of CRBN PROTACs via photoinduced C(sp₂)–C(sp₃) cross coupling and amide formation. SciSpace. [URL: <https://typeset.io/papers/one-pot-synthesis-of-crbn-protacs-via-photoinduced-c-sp2-2y288l836y>]
- Cereblon Inhibitor, Gene. MedChemExpress. [URL: <https://www.medchemexpress.com/targets/cereblon.html>]
- Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. PMC. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11433246/>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. tert-Butyl 3,5-dioxopiperidine-1-carboxylate | C10H15NO4 | CID 21942204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ptc.bocsci.com [ptc.bocsci.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Estimating the cooperativity of PROTAC-induced ternary complexes using ¹⁹F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2bscientific.com [2bscientific.com]
- 14. ptglab.com [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. selvita.com [selvita.com]
- 17. biorxiv.org [biorxiv.org]
- 18. promegaconnections.com [promegaconnections.com]
- 19. bmglabtech.com [bmglabtech.com]

- To cite this document: BenchChem. [Comparing tert-Butyl 3,5-dioxopiperidine-1-carboxylate with other PROTAC linkers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b153235#comparing-tert-butyl-3-5-dioxopiperidine-1-carboxylate-with-other-protac-linkers\]](https://www.benchchem.com/product/b153235#comparing-tert-butyl-3-5-dioxopiperidine-1-carboxylate-with-other-protac-linkers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com